Tributyl[(methoxymethoxy)methyl]stannane

Stereoselective Synthesis Chiral Auxiliary-Free Total Synthesis

Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8), also known as Sn-MOM, is a primary α-alkoxy organostannane that functions as a stable and readily handled hydroxymethyl anion equivalent in organic synthesis. Its molecular architecture features a tributyltin moiety linked to a methoxymethoxy (MOM)-protected methylene group (C15H34O2Sn, MW 365.14 g/mol).

Molecular Formula C15H34O2Sn
Molecular Weight 365.1 g/mol
CAS No. 100045-83-8
Cat. No. B030004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl[(methoxymethoxy)methyl]stannane
CAS100045-83-8
Synonyms(Methoxymethoxymethyl)tributyltin;  Tributyl[(methoxymethoxy)methyl]stannane; 
Molecular FormulaC15H34O2Sn
Molecular Weight365.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)COCOC
InChIInChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3;
InChIKeyMHKKJWZUBFCJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8): A Specialized α-Alkoxy Organostannane Hydroxymethyl Anion Equivalent for Controlled Synthetic Transformations


Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8), also known as Sn-MOM, is a primary α-alkoxy organostannane that functions as a stable and readily handled hydroxymethyl anion equivalent in organic synthesis [1]. Its molecular architecture features a tributyltin moiety linked to a methoxymethoxy (MOM)-protected methylene group (C15H34O2Sn, MW 365.14 g/mol) . This compound is specifically designed for the controlled introduction of a nucleophilic hydroxymethyl unit, enabling the synthesis of mono-protected diols and functionalized alcohols through tin-lithium transmetalation and subsequent addition to electrophiles such as aldehydes, ketones, and lactones .

Why Generic Organostannanes Cannot Substitute for Tributyl[(methoxymethoxy)methyl]stannane in Critical Synthetic Workflows


Substituting a generic tributylstannane or even a closely related α-alkoxy organostannane for tributyl[(methoxymethoxy)methyl]stannane is inadvisable due to marked differences in stereochemical outcome, synthetic accessibility, and protecting group stability. Direct hydroxymethylation using unprotected (tributylstannyl)methanol suffers from reagent instability and yields only moderate addition products, limiting its synthetic utility [1]. Similarly, Still's reagent (Bu3SnCH2OCH(OEt)CH3) introduces an unwanted chiral center, complicating the analysis and purification of diastereomeric mixtures in advanced synthetic sequences [2]. Moreover, alternative synthetic routes to the MOM-protected stannane that rely on toxic chloromethyl methyl ether pose significant occupational health risks and are often less efficient, with reported overall yields as low as 55% [3]. The specific combination of an achiral MOM protecting group, a high-yielding BF3·OEt2-mediated synthesis, and reliable tin-lithium transmetalation chemistry renders this compound uniquely suited for applications where stereochemical integrity and operator safety are paramount.

Quantitative Differentiation of Tributyl[(methoxymethoxy)methyl]stannane: Evidence for Superior Synthetic Efficiency and Stereochemical Control


Achiral Reagent Design: Eliminating Diastereomeric Complexity vs. Still's Reagent

In contrast to Still's widely used α-alkoxy organostannane (Bu3SnCH2OCH(OEt)CH3), which contains a chiral center at the acetal carbon, tributyl[(methoxymethoxy)methyl]stannane is completely achiral [1]. This fundamental structural difference eliminates the introduction of an additional stereocenter into synthetic intermediates, thereby avoiding the formation of diastereomeric mixtures that complicate product analysis, chromatographic purification, and subsequent stereochemical assignments [2].

Stereoselective Synthesis Chiral Auxiliary-Free Total Synthesis

Enhanced Synthetic Efficiency: 74% Overall Yield with >99% Purity vs. Alternative Protocols

The optimized BF3·OEt2-mediated acetal exchange procedure described in Organic Syntheses delivers tributyl[(methoxymethoxy)methyl]stannane in a 74% overall yield from tributyltin hydride, with a final purity exceeding 99% as determined by GC analysis [1]. This compares favorably to the alternative Fujita procedure using phosphorus pentoxide, which results in a lower yield [2]. Furthermore, an earlier alkylation route using chloromethyl methyl ether provided the compound in only 55% overall yield [3].

Process Chemistry Synthetic Methodology Reagent Purity

Safer Synthetic Access: Avoidance of Toxic Chloromethyl Methyl Ether

The preferred BF3·OEt2/dimethoxymethane protocol for preparing tributyl[(methoxymethoxy)methyl]stannane explicitly circumvents the use of chloromethyl methyl ether, a highly toxic alkylating agent classified as a human carcinogen [1]. The original McGarvey route required alkylation of (tributylstannyl)methanol with this hazardous reagent, presenting significant occupational exposure risks [2]. In contrast, the acetal exchange method employs dimethoxymethane, a significantly less hazardous reagent .

Green Chemistry Process Safety Reagent Handling

Mild Acidic Deprotection Compatibility: MOM vs. Alternative Protecting Groups

The methoxymethoxy (MOM) protecting group in tributyl[(methoxymethoxy)methyl]stannane can be cleanly removed under mild acidic conditions, which are orthogonal to many other common protecting groups used in organic synthesis [1]. This contrasts with the ethoxyethyl group in Still's reagent, which also requires acidic hydrolysis but may differ in cleavage kinetics and compatibility with other acid-labile functionalities [2]. The MOM ether is stable to a range of basic and reductive conditions, allowing for selective deprotection in multistep sequences .

Protecting Group Strategy Orthogonal Deprotection Acid-Sensitive Substrates

High-Value Application Scenarios for Tributyl[(methoxymethoxy)methyl]stannane in Medicinal Chemistry and Total Synthesis


Enantioselective Total Synthesis of Complex Natural Products Requiring Stereochemical Fidelity

In the total synthesis of structurally complex natural products such as pseudolaric acid A and phomactin A, the achiral nature of tributyl[(methoxymethoxy)methyl]stannane is critical [1]. Its use as a hydroxymethyl anion equivalent allows for the introduction of a primary alcohol equivalent without generating diastereomeric mixtures, thereby preserving the stereochemical integrity established earlier in the synthetic sequence. The mild MOM deprotection step is compatible with other acid-sensitive moieties present in advanced intermediates.

Synthesis of Mono-Protected Diols as Key Building Blocks for Pharmaceuticals

The reagent's ability to undergo efficient tin-lithium exchange with n-BuLi and subsequently add to aldehydes, ketones, and lactones under mild conditions makes it ideal for preparing mono-MOM-protected diols . These intermediates are versatile building blocks in medicinal chemistry, enabling further functionalization or deprotection to reveal the free diol for subsequent transformations. The high yield and purity (74% yield, >99% purity) of the reagent ensure consistent and reproducible results in multi-gram preparations [2].

Process Development and Scale-Up Campaigns Prioritizing Safety and Efficiency

For process chemists developing scalable synthetic routes, the BF3·OEt2/dimethoxymethane protocol for preparing tributyl[(methoxymethoxy)methyl]stannane offers a safer alternative to routes involving chloromethyl methyl ether [3]. The higher yield compared to the Fujita P2O5 method (74% vs. lower yield) translates to reduced raw material costs and waste generation. The reagent's stability as a colorless liquid (bp 117°C at 0.34 mm Hg) facilitates purification and handling on larger scales.

Orthogonal Protecting Group Strategies in Multistep Synthesis of Polyfunctionalized Molecules

The MOM protecting group's stability to a wide range of conditions (e.g., basic, reductive) and its orthogonal deprotection under mild acid allows its use in complex, multistep synthetic sequences where other protecting groups (e.g., silyl ethers, benzyl ethers) are employed [4]. This orthogonality is essential for the synthesis of carbohydrate derivatives, macrolides, and other polyfunctionalized molecules where precise control over functional group unveiling is required.

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